An In-depth Technical Guide to the Chemical Properties of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine
An In-depth Technical Guide to the Chemical Properties of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyloxazolo[5,4-d]pyrimidin-7-amine, a purine analogue, stands as a pivotal scaffold in medicinal chemistry. Its structural similarity to endogenous nucleobases allows for its interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comprehensive overview of the chemical properties of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine, including its synthesis, physicochemical characteristics, and reactivity. Furthermore, it delves into the compound's significant role in drug discovery, particularly as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and details the experimental protocols for its synthesis and biological evaluation.
Introduction
The oxazolo[5,4-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities.[1][2] First synthesized in the early 20th century, this scaffold has been explored for its potential as an anticancer, antiviral, and immunosuppressive agent.[1][3] The structural resemblance of the oxazolo[5,4-d]pyrimidine system to naturally occurring purine bases underpins its ability to interact with various enzymes and receptors involved in critical cellular processes.[3]
5-Methyloxazolo[5,4-d]pyrimidin-7-amine, in particular, has emerged as a key derivative. The strategic placement of a methyl group at the 5-position and an amine group at the 7-position has been shown to be crucial for its biological activity, notably its potent inhibitory effects on key signaling pathways implicated in cancer progression.[4] This guide will provide an in-depth analysis of the chemical properties of this compound, offering valuable insights for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. While extensive experimental data for the parent compound is limited, a combination of available information and data from closely related analogues provides a solid foundation for its characterization.
Table 1: Physicochemical Properties of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine
| Property | Value | Source |
| CAS Number | 25680-36-8 | [3] |
| Molecular Formula | C₆H₆N₄O | [3] |
| Molecular Weight | 150.14 g/mol | [3] |
| Calculated Density | 1.4±0.1 g/cm³ | [3] |
Further characterization through experimental determination of properties such as melting point, solubility in various solvents, and pKa is essential for a complete profile of this compound.
Spectral Analysis
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group protons, typically in the upfield region. The protons on the pyrimidine and oxazole rings will appear as distinct signals in the aromatic region. The amine protons will likely present as a broad singlet, with its chemical shift being solvent-dependent. For substituted analogues, the chemical shifts and coupling patterns of the aromatic protons will provide information about the substitution pattern.[6]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The methyl carbon will resonate at a high field, while the carbons of the heterocyclic rings will appear in the downfield region. The chemical shifts of the ring carbons are sensitive to the electronic effects of substituents.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹.[8] C-H stretching vibrations of the methyl group and aromatic rings will be observed around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings will give rise to absorptions in the 1500-1680 cm⁻¹ region.[9]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will provide valuable information about the structure, with characteristic losses of small molecules or radicals from the parent ion.[10]
Synthesis and Reactivity
The synthesis of the oxazolo[5,4-d]pyrimidine scaffold can be broadly approached through two main strategies: the cyclization of a pyrimidine ring onto a pre-existing, appropriately substituted oxazole derivative, or the cyclization of an oxazole ring onto a pyrimidine precursor.[1]
General Synthetic Workflow
A common and versatile method involves the construction of the pyrimidine ring onto a functionalized oxazole. This approach offers the flexibility to introduce a variety of substituents onto the final oxazolo[5,4-d]pyrimidine core.
Caption: General workflow for the synthesis of the oxazolo[5,4-d]pyrimidine scaffold.
Experimental Protocol: Synthesis of a 7-Amino-oxazolo[5,4-d]pyrimidine Derivative
This protocol describes a representative synthesis of a 7-amino-oxazolo[5,4-d]pyrimidine derivative, which can be adapted for the synthesis of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine with the appropriate starting materials.[11]
Step 1: Formation of the Imidoester Intermediate
-
A solution of a 5-amino-4-cyanooxazole derivative in an excess of triethyl orthoformate is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess triethyl orthoformate is removed under reduced pressure to yield the crude imidoester intermediate.
Step 2: Cyclization to the Oxazolo[5,4-d]pyrimidine Core
-
The crude imidoester is dissolved in a suitable solvent, such as ethanol.
-
An aqueous or ethanolic solution of the desired amine (e.g., methylamine for the synthesis of the target compound) is added to the solution.
-
The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by TLC.
-
The resulting precipitate is collected by filtration, washed with a cold solvent, and dried.
-
The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity
The oxazolo[5,4-d]pyrimidine core possesses several reactive sites that can be targeted for further functionalization. The amine group at the 7-position is a key functional handle for derivatization. It can undergo a variety of reactions, including acylation, alkylation, and condensation with electrophiles, allowing for the synthesis of a diverse library of analogues. The heterocyclic rings can also participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present on the rings.[4]
Furthermore, the oxazolo[5,4-d]pyrimidine system can exhibit amine-imine tautomerism, a phenomenon also observed in purine and pyrimidine bases.[3] This tautomerism can influence the compound's chemical reactivity and its interactions with biological targets.
Role in Drug Discovery and Biological Activity
The structural similarity of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine to purine nucleobases makes it a privileged scaffold for targeting a wide range of biological molecules, particularly kinases.
Inhibition of VEGFR-2 and Anti-Angiogenic Activity
A significant body of research has highlighted the potent inhibitory activity of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize.
By inhibiting VEGFR-2, these compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor angiogenesis and growth.[4]
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by 5-Methyloxazolo[5,4-d]pyrimidin-7-amine.
Other Biological Activities
In addition to their anti-angiogenic properties, derivatives of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine have demonstrated a range of other biological activities, including:
-
Anticancer Activity: Cytotoxicity against various cancer cell lines.[11]
-
Immunosuppressive Effects: Modulation of immune responses.[1]
-
Antiviral Activity: Inhibition of viral replication.[5]
This diverse pharmacological profile underscores the potential of the oxazolo[5,4-d]pyrimidine scaffold as a versatile platform for the development of novel therapeutics.
Experimental Protocols for Biological Evaluation
VEGFR-2 Kinase Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
A suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
Test compound (5-Methyloxazolo[5,4-d]pyrimidin-7-amine)
-
A detection reagent (e.g., a luminescence-based ATP detection kit)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO) and then in kinase buffer.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of VEGFR-2 enzyme and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. This is often done by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa cells)
-
Cell culture medium and supplements
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add the MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability at each concentration of the test compound relative to untreated control cells and determine the IC₅₀ value.
Conclusion
5-Methyloxazolo[5,4-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, possessing a versatile scaffold that allows for the development of potent and selective inhibitors of various biological targets. Its demonstrated efficacy as a VEGFR-2 inhibitor highlights its potential in the development of novel anti-angiogenic therapies for the treatment of cancer. A comprehensive understanding of its chemical properties, including its synthesis, reactivity, and spectral characteristics, is crucial for its further exploration and optimization as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals working with this promising class of compounds.
References
[1] Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. Available from: [Link]
[5] Sochacka-Ćwikła, A., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. ResearchGate. Available from: [Link]
[9] Pilyo, S. G., et al. (2021). Design, synthesis and biological evaluation of 2,5-diaryloxazolo[4,5-d]pyrimidin-7-ylamines as selective cytotoxic agents against HeLa cells. Beilstein Journal of Organic Chemistry, 17, 1836-1846. Available from: [Link]
[11] Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6666. Available from: [Link]
[12] Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. National Center for Biotechnology Information. Available from: [Link]
[13] Mączyński, M., et al. (2005). The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives. Cellular & Molecular Biology Letters, 10(4), 613-623. Available from: [Link]
[8] UCLA, Department of Chemistry & Biochemistry. IR Absorption Table. Available from: [Link]
[4] Wiatrak, B., et al. (2021). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 26(4), 1093. Available from: [Link]
[2] Deng, X., et al. (2015). Synthesis and Biological Evaluation of Novel Oxazolo[5,4‐d]pyrimidines as Potent VEGFR‐2 Inhibitors. Helvetica Chimica Acta, 98(8), 1147-1156. Available from: [Link]
[14] Rzeczycka, K., et al. (2021). Structural Optimization and Biological Evaluation of Isoxazolo[5,4-d]pyrimidines as Selective Toll-Like Receptor 7 Agonists. Journal of Medicinal Chemistry, 64(2), 1149-1168. Available from: [Link]
[15] Sochacka-Ćwikła, A., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958. Available from: [Link]
[16] University of Colorado Boulder, Department of Chemistry. Table of Characteristic IR Absorptions. Available from: [Link]
[17] The Royal Society of Chemistry. ¹H NMR δ values. Available from: [Link]
[18] Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information. Available from: [Link]
[10] Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
[7] Al-Omran, F., et al. (2009). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Zeitschrift für Naturforschung B, 64(10), 1223-1228. Available from: [Link]
[6] Bar-Ad, G., et al. (2021). Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A₁ and A₂A Receptors, and Efficacy in Animal Models of Depression. Molecules, 26(14), 4165. Available from: [Link]
[19] Głowacka, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. Available from: [Link]
[20] Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. Available from: [Link]
[21] Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Methyl[1,3]Oxazolo[5,4-d]Pyrimidin-7-Amine (CAS 25680-36-8) | Physicochemical properties, SDS, safety information & Suppliers - chemBlink [w.vw.chemblink.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression [mdpi.com]
- 7. znaturforsch.com [znaturforsch.com]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The synthesis, physicochemical properties and immunological activity of 5-amino-3-methylisoxazolo[5,4-d]4-pyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. rsc.org [rsc.org]
- 18. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
